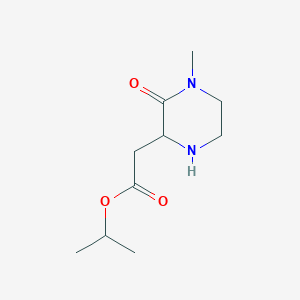

Isopropyl 2-(4-methyl-3-oxo-2-piperazinyl)acetate

説明

Isopropyl 2-(4-methyl-3-oxo-2-piperazinyl)acetate (chemical formula: C₁₀H₁₈N₂O₃, molecular weight: 214.26 g/mol) is a piperazine derivative featuring a 3-oxopiperazine core substituted with a methyl group at the 4-position and an isopropyl ester at the acetoxy group. Its structure combines the hydrogen-bonding capacity of the piperazine ring with the lipophilic isopropyl ester, influencing solubility and reactivity.

特性

IUPAC Name |

propan-2-yl 2-(4-methyl-3-oxopiperazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-7(2)15-9(13)6-8-10(14)12(3)5-4-11-8/h7-8,11H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEPCWKEFJDCLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CC1C(=O)N(CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Alkylation of Saccharin Sodium or Similar Precursors

- Starting materials: Saccharin sodium dihydrate or similar heterocyclic sodium salts.

- Reagent: Isopropyl chloroacetate.

- Solvent: Dimethylformamide (DMF) or isopropanol.

- Conditions: Heating at 80–140°C for 2–5 hours.

- Outcome: Formation of isopropyl 3-oxo-1,2-benzoisothiazoline-2-acetate derivatives, which are key intermediates.

This step involves nucleophilic substitution where the sodium salt attacks the chloroacetate, introducing the isopropyl acetate moiety.

Gabriel-Colman Rearrangement Using Alkoxides

- Reagent: Sodium isopropylate prepared in situ by reacting sodium metal with isopropanol.

- Conditions: Reaction at 60°C to reflux temperature for 15 minutes to 3 hours.

- Solvent: Isopropanol.

- Outcome: Rearrangement of the intermediate to form a ring-expanded or rearranged product, crucial for piperazinyl ring formation.

The in situ preparation of sodium isopropylate avoids removal of excess alcohol, improving safety and reducing contamination risks.

Methylation of Nitrogen

- Reagent: Dimethyl sulfate.

- Conditions: 2–5 hours at 5°C to room temperature in an aqueous-alcoholic basic medium.

- Outcome: Introduction of the methyl group at the nitrogen atom at the 2-position, yielding the 4-methyl-3-oxo substitution.

This methylation step is critical to obtain the correct substitution pattern on the piperazinyl ring.

Condensation with Amines (Optional for Further Derivatization)

- Reagent: 2-aminopyridine or other amines.

- Conditions: Heating at 110–150°C for 12–48 hours.

- Outcome: Formation of amide or related derivatives, which may be relevant for functionalization or biological activity enhancement.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation | Saccharin sodium + isopropyl chloroacetate in DMF | 80–140 | 2–5 hours | 86 | Produces isopropyl 3-oxo intermediate; crystalline white solid obtained |

| Gabriel-Colman Rearrangement | Sodium isopropylate in isopropanol | 60–85 | 15 min–3 hours | 85 | Orange precipitate forms; reaction under nitrogen atmosphere; avoids alcohol removal |

| Methylation | Dimethyl sulfate in aqueous-alcoholic NaOH/isopropanol | 5–25 | 2–5 hours | 90 | Produces 4-methyl substitution; reaction at low temperature to avoid byproducts |

| Condensation (Optional) | 2-Aminopyridine in xylene | 110–150 | 12–48 hours | Variable | Used for further derivatization; not always necessary for target compound preparation |

Summary Table of Preparation Workflow

| Stage | Key Reagents | Solvent | Temp. (°C) | Time | Product/Intermediate | Yield (%) |

|---|---|---|---|---|---|---|

| 1. Alkylation | Saccharin sodium + isopropyl chloroacetate | DMF or isopropanol | 80–140 | 2–5 hours | Isopropyl 3-oxo intermediate | 86 |

| 2. Rearrangement | Sodium isopropylate | Isopropanol | 60–85 | 15 min–3 hours | Rearranged piperazinyl intermediate | 85 |

| 3. Methylation | Dimethyl sulfate + NaOH | Aqueous/isopropanol | 5–25 | 2–5 hours | 4-Methylated piperazinyl acetate (target) | 90 |

| 4. Optional Derivatization | 2-Aminopyridine | Xylene | 110–150 | 12–48 hours | Condensation product (derivative) | Variable |

Research Findings and Optimization Notes

- The yields for the critical rearrangement and methylation steps are generally high (85–90%), indicating efficient conversion under optimized conditions.

- Replacement of DMF with isopropanol in the rearrangement step is a significant improvement, reducing environmental impact and simplifying solvent recovery.

- Temperature and reaction time are crucial parameters, especially in the rearrangement and methylation steps, to avoid formation of byproducts and ensure purity.

- The use of sodium isopropylate prepared in situ enhances safety and reduces contamination risks.

- The condensation step with amines is optional and can be tailored depending on the desired final product functionality.

化学反応の分析

Types of Reactions: Isopropyl 2-(4-methyl-3-oxo-2-piperazinyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenated reagents and strong bases like sodium hydride are often used.

Major Products:

Oxidation: N-oxides of the piperazine ring.

Reduction: Secondary alcohol derivatives.

Substitution: Various substituted piperazine derivatives.

科学的研究の応用

Isopropyl 2-(4-methyl-3-oxo-2-piperazinyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a building block for more complex compounds.

作用機序

The mechanism of action of isopropyl 2-(4-methyl-3-oxo-2-piperazinyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various pharmacological effects, depending on the specific target and context .

類似化合物との比較

Comparison with Structurally Similar Compounds

Piperazine-Based Esters

a) Isobutyl 2-(3-oxo-2-piperazinyl)acetate

- Structure : Shares the 3-oxopiperazine core but differs in the ester group (isobutyl vs. isopropyl).

- Molecular Weight : 214.27 g/mol (nearly identical to the target compound) .

b) Methyl 2-(3-oxo-2-piperazinyl)acetate

- Structure : Substituted with a methyl ester instead of isopropyl.

- Molecular Weight : 172.19 g/mol (significantly lower due to the smaller ester group) .

c) 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic Acid

Benzofuran-Based Esters

Compounds such as isopropyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate () and isopropyl 2-(5-iodo-3-methylsulfinyl-1-benzofuran-2-yl)acetate () share the isopropyl ester moiety but replace the piperazine core with a benzofuran ring system.

Key Structural and Functional Comparisons:

Physicochemical Properties and Stability

- Solubility : Piperazine derivatives are more polar due to the amine and ketone groups, whereas benzofuran derivatives exhibit greater hydrophobicity from the aromatic ring and halogen substituents.

- Thermal Stability : Benzofuran derivatives (e.g., melting points 403–421 K in ) show higher thermal stability compared to piperazine esters, likely due to rigid aromatic systems .

- Reactivity : The isopropyl ester in both classes undergoes hydrolysis, but benzofuran derivatives are more prone to electrophilic substitution at the halogenated positions (e.g., iodine in ) .

生物活性

Isopropyl 2-(4-methyl-3-oxo-2-piperazinyl)acetate is a chemical compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Isopropyl 2-(4-methyl-3-oxo-2-piperazinyl)acetate has the molecular formula and a molecular weight of 214.26 g/mol. The compound features a piperazine ring that is pivotal for its biological activity. The presence of the 4-methyl group and the keto functionality enhances its chemical reactivity and interaction with biological targets .

The mechanism of action for Isopropyl 2-(4-methyl-3-oxo-2-piperazinyl)acetate involves its ability to interact with specific molecular targets such as enzymes and receptors. The piperazine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate various biological pathways . This interaction can lead to pharmacological effects that are beneficial in therapeutic contexts.

Antimicrobial Activity

Research indicates that Isopropyl 2-(4-methyl-3-oxo-2-piperazinyl)acetate exhibits notable antimicrobial properties. It has been tested against various microorganisms, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Bacillus subtilis | Moderate activity observed |

| Pseudomonas aeruginosa | Less activity noted |

These findings suggest its potential as a candidate for developing new antimicrobial agents .

Anticancer Properties

In vitro studies have highlighted the anticancer potential of this compound across various cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Triple-negative breast) | 10 | Decreased viability by 55% after 3 days |

| HeLa (Cervical cancer) | 15 | Induction of apoptosis |

These results indicate that Isopropyl 2-(4-methyl-3-oxo-2-piperazinyl)acetate may serve as a lead compound for developing novel anticancer therapies .

Case Studies and Research Findings

Several studies have documented the biological activities of Isopropyl 2-(4-methyl-3-oxo-2-piperazinyl)acetate:

- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

- Cancer Cell Studies : Research involving MDA-MB-231 cells indicated that treatment with Isopropyl 2-(4-methyl-3-oxo-2-piperazinyl)acetate resulted in significant apoptosis induction, suggesting mechanisms that warrant further exploration for cancer therapy .

- Mechanistic Insights : Investigations into the compound's interactions at the molecular level revealed that it may affect key signaling pathways involved in cell survival and proliferation, which are critical in both microbial resistance and cancer progression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。